Home > Products > Screening Compounds P7291 > Serine protease hepsin (191-199)
Serine protease hepsin (191-199) -

Serine protease hepsin (191-199)

Catalog Number: EVT-243723
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Serine protease hepsin
Overview

Serine protease hepsin, specifically the peptide sequence from residues 191 to 199, is a membrane-anchored serine protease that plays a crucial role in various physiological processes. It is primarily involved in the proteolytic processing of extracellular substrates, including growth factors and proteins essential for kidney function. Hepsin is encoded by the HPN gene located on chromosome 19 and is classified under the transmembrane serine protease family. This enzyme is notable for its involvement in the cleavage of uromodulin, a significant protein in urine that contributes to kidney health and disease .

Source and Classification

Hepsin is categorized as a type of type II transmembrane serine protease. It is synthesized as a single-chain precursor or zymogen, which undergoes proteolytic cleavage to become active. The enzyme is characterized by a catalytic triad consisting of serine, histidine, and aspartate residues, which are critical for its enzymatic activity. Hepsin belongs to the broader family of serine proteases, which are defined by their nucleophilic serine residue that facilitates substrate cleavage .

Synthesis Analysis

Methods

The synthesis of hepsin involves several steps:

  • Gene Expression: The HPN gene is transcribed into mRNA and translated into a precursor protein.
  • Post-Translational Modifications: The precursor protein undergoes glycosylation and other modifications necessary for its function.
  • Activation: Hepsin is synthesized as an inactive zymogen and requires proteolytic cleavage at specific sites (usually after basic amino acids) to activate the enzyme. This results in a two-chain form linked by disulfide bridges .

Technical Details

The synthesis can be performed in vitro using recombinant DNA technology, where the HPN gene is cloned into an expression vector and introduced into host cells (e.g., HEK293 cells). The expressed protein can then be purified using affinity chromatography techniques tailored for serine proteases .

Molecular Structure Analysis

Structure

The molecular structure of hepsin consists of:

  • Catalytic Domain: Approximately 225–230 amino acids long, containing the conserved catalytic triad (serine, histidine, aspartate).
  • Transmembrane Domain: An amino-terminal signal anchor that facilitates membrane attachment.
  • Extracellular Region: This region contains the active site where substrate binding occurs.

Data

The molecular weight of hepsin is approximately 45 kDa, with a theoretical isoelectric point of 7.66 . Structural studies have revealed that hepsin possesses two adjacent six-stranded β-barrel domains which contribute to its unique substrate specificity.

Chemical Reactions Analysis

Reactions

Hepsin catalyzes hydrolysis reactions involving peptide bonds in substrates:

  1. Acylation Step: The serine residue attacks the carbonyl carbon of the peptide bond, forming an acyl-enzyme intermediate.
  2. Deacylation Step: Water acts as a nucleophile, leading to the release of the cleaved product and regeneration of the free enzyme .

Technical Details

The specificity of hepsin for substrates with basic amino acids (arginine or lysine) at the P1 position has been characterized through various biochemical assays. These assays measure the rate of substrate cleavage under controlled conditions .

Mechanism of Action

Process

The mechanism by which hepsin operates involves:

  • Binding to substrates through its active site.
  • Formation of an enzyme-substrate complex.
  • Catalytic cleavage of peptide bonds via the aforementioned acylation and deacylation steps.

Data

Experimental studies have demonstrated that hepsin's activity can be modulated by specific inhibitors such as Kunitz-type serine protease inhibitors, which provide insights into its regulatory mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a soluble protein in physiological conditions.
  • Stability: Hepsin remains stable under various pH conditions but exhibits optimal activity at physiological pH (~7.4).

Chemical Properties

  • Solubility: Hepsin is soluble in aqueous buffers commonly used in biochemical assays.
  • Reactivity: The presence of reactive thiol groups allows for potential interactions with other biomolecules.

Relevant data indicate that hepsin's enzymatic activity can be influenced by environmental factors such as ionic strength and temperature .

Applications

Hepsin has several scientific applications:

  • Biomedical Research: It serves as a model for studying membrane-bound serine proteases and their roles in disease processes.
  • Drug Development: Understanding hepsin's mechanism may lead to therapeutic interventions targeting related pathways in cancer and kidney diseases.
  • Diagnostic Tools: Hepsin levels can be indicative of certain pathological conditions, making it a potential biomarker for renal diseases .
Hepsin (191-199) in the Context of Type II Transmembrane Serine Protease (TTSP) Structural Biology

Domain Architecture and Membrane Anchoring Mechanisms of Hepsin

Hepsin (UniProt ID: P05981) belongs to the Type II Transmembrane Serine Protease (TTSP) family, characterized by a conserved domain topology essential for cellular localization and proteolytic function. Its architecture comprises:

  • N-terminal cytoplasmic domain (residues 1–20): A short intracellular segment implicated in regulatory signaling and membrane trafficking [1].
  • Transmembrane domain (residues 21–45): A hydrophobic α-helix anchoring hepsin to the plasma membrane, positioning the catalytic domain extracellularly [1] [2].
  • Stem region (residues 46–190): A minimal extracellular segment lacking complex domains (e.g., LDLRA, SRCR) found in other TTSPs. Hepsin contains one low-density lipoprotein receptor class A (LDLRA) domain (residues 61–99), which modulates substrate recognition and protease localization [1] [2].
  • Catalytic serine protease domain (residues 191–417): Includes the hepsin (191–199) activation segment and catalytic triad (His203, Asp257, Ser353) [1] [4].

Membrane anchoring is mediated by the Type II transmembrane domain, which directs hepsin to basolateral surfaces in polarized epithelia and facilitates pericellular substrate processing [2]. Unlike GPI-anchored serine proteases (e.g., prostasin), hepsin’s transmembrane domain enables stable integration into lipid bilayers and interaction with cytoskeletal components [2].

Table 1: Domain Organization of Human Hepsin

DomainResidue RangeFunction
Cytoplasmic1–20Intracellular signaling; phosphorylation sites
Transmembrane21–45Plasma membrane anchoring; Type II orientation
LDLRA61–99Substrate binding; calcium-dependent stabilization
Protease Catalytic191–417Substrate cleavage; catalytic triad (His203, Asp257, Ser353)

Structural Determinants of Catalytic Triad Activation in Hepsin Zymogens

Hepsin is synthesized as a single-chain zymogen (pro-hepsin) requiring proteolytic cleavage at Arg162↓Ile163 for activation. This cleavage generates a two-chain enzyme linked by disulfide bonds, with the catalytic domain (residues 191–417) harboring the functional triad [1] [4]. Key activation mechanisms include:

  • Catalytic triad assembly: The triad residues (His203, Asp257, Ser353) form a charge-relay system. Asp257 polarizes His203 via hydrogen bonding, enabling His203 to abstract a proton from Ser353. This generates a nucleophilic alkoxide ion (Ser353-O⁻) critical for peptide bond hydrolysis [3] [4].
  • Activation loop conformational change: Cleavage at Arg162–Ile163 triggers rearrangement of the activation loop (residues 191–199), exposing the substrate-binding cleft. Residues 191–199 stabilize the oxyanion hole, which coordinates the transition state during catalysis [1] [4].
  • Autoactivation: Biochemical studies confirm hepsin undergoes intramolecular autocleavage in vitro. Mutation of Ser353 (catalytic nucleophile) abolishes self-activation, underscoring its dependence on intrinsic protease activity [1].

Table 2: Key Residues in Hepsin (191–199) Activation Segment

ResidueRole in CatalysisFunctional Consequence of Mutation
Arg192Stabilizes tetrahedral intermediate via oxyanion hole↓ Catalytic efficiency; impaired substrate binding
Gly195Maintains flexibility of substrate-binding loop (S1 pocket)Altered substrate specificity
Ile199Hydrophobic residue anchoring P1′ substrates (e.g., pro-HGF)Loss of macromolecular substrate recognition

Comparative Analysis of Hepsin (191-199) Across TTSP Subfamilies

The Hepsin/TMPRSS subfamily exhibits distinct structural and functional features compared to other TTSP subfamilies (Matriptase, HAT/DESC, Corin):

  • Stem region complexity: Hepsin possesses a minimal stem region (one LDLRA domain), whereas Corin contains eight LDLRA domains and Matriptase has four. This simplicity may enhance hepsin’s mobility for cleaving soluble substrates (e.g., coagulation factors) rather than matrix-bound targets [1] [2].
  • Catalytic domain conservation: Residues 191–199 are >90% identical across mammalian orthologs, highlighting evolutionary constraints for protease function. In contrast, the Matriptase subfamily harbors a polybasic activation motif (R/Q-K/R-R↓), while hepsin uses Arg162 for activation cleavage [1].
  • Substrate specificity: Hepsin’s S1 pocket prefers Arg/Lys at the P1 position, akin to trypsin-like proteases. TMPRSS2 (Hepsin/TMPRSS subfamily) shares this specificity, but Matriptase cleaves after hydrophobic residues [1] [4].

Table 3: Comparative Features of TTSP Subfamilies

SubfamilyRepresentative ProteaseStem Region DomainsActivation Cleavage SiteSubstrate P1 Preference
Hepsin/TMPRSSHepsin1 LDLRAArg162↓Ile163Arginine/Lysine
MatriptaseMatriptase-24 LDLRA, 1 CUB, 1 SEAArg614↓Val615Hydrophobic residues
HAT/DESCHAT1 SRCR, 1 LDLRAArg290↓Ile291Arginine/Lysine
CorinCorin8 LDLRA, 1 Frizzled, 2 SPSBArg801↓Ile802Arginine/Lysine

Hepsin’s structural economy—minimal stem region and compact catalytic domain—optimizes it for rapid, localized proteolysis in epithelial and cancer microenvironments [1] [2].

Properties

Product Name

Serine protease hepsin (191-199)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.